1-((1,3-Dioxolan-2-yl)methyl)-4-(1,3-dimethylureido)-1H-imidazole-5-carboxylic Acid
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Overview
Description
1-((1,3-Dioxolan-2-yl)methyl)-4-(1,3-dimethylureido)-1H-imidazole-5-carboxylic Acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dioxolane ring, an imidazole ring, and a carboxylic acid group, which may contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,3-Dioxolan-2-yl)methyl)-4-(1,3-dimethylureido)-1H-imidazole-5-carboxylic Acid typically involves multiple steps, including the formation of the dioxolane ring, the imidazole ring, and the carboxylic acid group. Common synthetic routes may include:
Formation of the Dioxolane Ring: This step may involve the reaction of a diol with an aldehyde or ketone under acidic conditions.
Formation of the Imidazole Ring: This step may involve the cyclization of a diamine with a carbonyl compound.
Introduction of the Carboxylic Acid Group: This step may involve the oxidation of an alcohol or the hydrolysis of an ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, including the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-((1,3-Dioxolan-2-yl)methyl)-4-(1,3-dimethylureido)-1H-imidazole-5-carboxylic Acid may undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound may be reduced to form alcohols or amines.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: As a precursor for the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-((1,3-Dioxolan-2-yl)methyl)-4-(1,3-dimethylureido)-1H-imidazole-5-carboxylic Acid may involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-((1,3-Dioxolan-2-yl)methyl)-4-(1,3-dimethylureido)-1H-imidazole-4-carboxylic Acid: A similar compound with a different position of the carboxylic acid group.
1-((1,3-Dioxolan-2-yl)methyl)-4-(1,3-dimethylureido)-1H-imidazole-5-carboxamide: A similar compound with a carboxamide group instead of a carboxylic acid group.
Uniqueness
1-((1,3-Dioxolan-2-yl)methyl)-4-(1,3-dimethylureido)-1H-imidazole-5-carboxylic Acid is unique due to its specific combination of functional groups and its potential reactivity and bioactivity. This uniqueness may make it a valuable compound for various applications in research and industry.
Biological Activity
1-((1,3-Dioxolan-2-yl)methyl)-4-(1,3-dimethylureido)-1H-imidazole-5-carboxylic acid (CAS Number: 2095554-12-2) is a synthetic compound belonging to the class of imidazole derivatives. Its unique structure, featuring a dioxolane moiety and a dimethylureido group, suggests potential biological activities that are being explored in various research contexts. This article reviews the current understanding of its biological activity, including its interactions with biological targets and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H16N4O5, with a molecular weight of approximately 284.27 g/mol. The structure can be represented as follows:
This structure indicates the presence of functional groups that may contribute to its biological activity, particularly in enzyme inhibition and receptor interaction.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an antiviral agent, particularly against HIV. The following sections summarize key findings from recent studies.
Antiviral Activity
A study highlighted the design and synthesis of novel imidazole derivatives and their evaluation in HIV-related assays. While specific data on this compound was not detailed, compounds with similar structures were shown to exhibit significant inhibitory effects against HIV integrase (IN) and the LEDGF/p75-binding pocket. Notably, certain derivatives achieved over 50% inhibition at concentrations around 100 µM .
Enzyme Interaction Studies
Preliminary studies suggest that compounds structurally related to this compound may interact with various enzymes and receptors. These interactions are crucial for understanding the compound's pharmacodynamics and potential therapeutic applications. Further research is required to elucidate specific binding affinities and mechanisms of action.
Table 1: Summary of Biological Activities
Activity | Tested Compounds | Effects Observed | Concentration |
---|---|---|---|
Antiviral | Imidazole derivatives | Inhibition of HIV integrase | 100 µM |
Enzyme Interaction | Related compounds | Potential binding to enzyme active sites | Varies |
Cytotoxicity | Various imidazole analogs | CC50 values >200 µM for some compounds | >200 µM |
Discussion
The biological activity of this compound is promising but requires further exploration. The initial findings indicate potential antiviral properties, particularly against HIV, as well as interactions with enzymes that could lead to therapeutic applications.
Properties
Molecular Formula |
C11H16N4O5 |
---|---|
Molecular Weight |
284.27 g/mol |
IUPAC Name |
3-(1,3-dioxolan-2-ylmethyl)-5-[methyl(methylcarbamoyl)amino]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H16N4O5/c1-12-11(18)14(2)9-8(10(16)17)15(6-13-9)5-7-19-3-4-20-7/h6-7H,3-5H2,1-2H3,(H,12,18)(H,16,17) |
InChI Key |
KWPXOXGXVAHIAT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)C1=C(N(C=N1)CC2OCCO2)C(=O)O |
Origin of Product |
United States |
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